molecular formula C6H15NO2S B2459325 Hexane-2-sulfonamide CAS No. 1248031-70-0

Hexane-2-sulfonamide

Cat. No.: B2459325
CAS No.: 1248031-70-0
M. Wt: 165.25
InChI Key: VBYBSBGCKDDXBU-UHFFFAOYSA-N
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Description

Hexane-2-sulfonamide is an organosulfur compound characterized by the presence of a sulfonamide functional group attached to a hexane backbone This compound is part of the broader class of sulfonamides, which are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Mechanism of Action

Target of Action

Hexane-2-sulfonamide, like other sulfonamides, primarily targets enzymes such as α-glucosidase and α-amylase . These enzymes play a crucial role in the digestion of carbohydrates, thus influencing glucose metabolism .

Mode of Action

Sulfonamides, including this compound, act as competitive inhibitors of these enzymes . They mimic the natural substrates of these enzymes, binding to their active sites and preventing the normal substrate from binding . This inhibits the enzyme’s function, leading to a decrease in the breakdown of carbohydrates and thus affecting glucose metabolism .

Biochemical Pathways

The inhibition of α-glucosidase and α-amylase disrupts the normal digestion of carbohydrates, leading to a decrease in the production of glucose . This can affect various biochemical pathways related to glucose metabolism and energy production .

Pharmacokinetics

Sulfonamides generally have good absorption and distribution profiles, are metabolized in the liver, and are excreted in the urine . These properties can impact the bioavailability of this compound, influencing its efficacy and potential side effects.

Result of Action

The primary result of this compound’s action is the disruption of normal carbohydrate digestion and glucose metabolism . This can lead to a decrease in blood glucose levels, which may be beneficial in conditions such as diabetes . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other substances in the body can affect the drug’s absorption and metabolism . Additionally, factors such as pH levels, temperature, and the presence of other drugs can impact the drug’s stability and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexane-2-sulfonamide can be synthesized through several methods. One common approach involves the reaction of hexane-2-amine with sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds under mild conditions, yielding this compound as the primary product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Hexane-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonic acids under strong oxidative conditions.

    Reduction: Reduction reactions can convert this compound to corresponding amines.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed:

    Oxidation: Sulfonic acids.

    Reduction: Hexane-2-amine.

    Substitution: Various N-substituted sulfonamides.

Scientific Research Applications

Hexane-2-sulfonamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: This compound is explored for its potential use in drug development, particularly in designing new antimicrobial agents.

    Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Comparison with Similar Compounds

    Sulfamethoxazole: Commonly used as an antibiotic.

    Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.

    Sulfasalazine: Used to treat inflammatory bowel disease and rheumatoid arthritis.

Properties

IUPAC Name

hexane-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO2S/c1-3-4-5-6(2)10(7,8)9/h6H,3-5H2,1-2H3,(H2,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBYBSBGCKDDXBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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